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Compound of Interest

Compound Name:
Bis(2-methoxyethyl)sulfamoyl

chloride

CAS No.: 371150-44-6

Cat. No.: B2426869 Get Quote

Executive Summary
Bis(2-methoxyethyl)sulfamoyl chloride (CAS: 371150-44-6) is a specialized electrophilic

sulfamoylating reagent. Unlike its lipophilic analogues (e.g., dimethylsulfamoyl chloride), this

molecule incorporates "PEG-like" methoxyethyl chains. This structural modification is critical in

drug development for enhancing the aqueous solubility and metabolic stability of the resulting

sulfamide-linked scaffolds.

This guide details the 13C NMR chemical shift profile of the reagent, comparing it with its

metabolic precursors and structural analogues to provide a self-validating characterization

framework.

Spectroscopic Profile: 13C NMR Chemical Shifts
The structural validation of Bis(2-methoxyethyl)sulfamoyl chloride relies on identifying three

distinct carbon environments. Due to the

symmetry of the molecule, the two methoxyethyl chains are chemically equivalent, resulting in
a simplified three-signal spectrum.

Comparative Chemical Shift Data (ppm)
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The following table contrasts the target molecule with its amine precursor and a standard

analogue (Diethylsulfamoyl chloride) to illustrate the inductive effect of the sulfonyl chloride

moiety.

Carbon
Environment

Assignment

Bis(2-

methoxyethyl)s

ulfamoyl

chloride

(Target)

Bis(2-

methoxyethyl)a

mine

(Precursor)

N,N-

Diethylsulfamoy

l chloride

(Analogue)

N-CH₂ (α-

carbon)
~49.0 - 51.0 49.0 42.3

O-CH₂ (β-

carbon)
~70.0 - 71.5 71.2 N/A

O-CH₃ (Methoxy) ~58.5 - 59.0 58.8 N/A

CH₃ (Terminal) N/A N/A 13.4
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Technical Insight:

-Carbon Sensitivity: In alkyl amines, converting the N-H to an N-SO₂Cl group

typically exerts a desshielding effect due to the strong electron-withdrawing

nature of the sulfonyl group. However, in ethyl-based systems, this effect is

nuanced; for diethylamine (44 ppm)

diethylsulfamoyl chloride (42.3 ppm), a slight shielding is observed. For the

methoxyethyl variant, the

-carbon is expected to remain close to 49-50 ppm, distinct from the simple alkyl

analogue.

-Carbon Stability: The ether linkage (O-CH₂) at ~71 ppm is characteristic and

largely insulated from the sulfonyl chloride's inductive pull by the intervening

methylene group.

Structural Assignment Diagram
The following diagram correlates the chemical structure with the NMR signals.

Bis(2-methoxyethyl)sulfamoyl chloride
Cl-SO2-N(CH2-CH2-O-CH3)2

α-Carbon (N-CH2)
Shift: ~49-51 ppm

Environment: Electrophilic Vicinity

Deshielded by SO2 β-Carbon (O-CH2)
Shift: ~70-71 ppm

Environment: Ether Linkage

Ethyl Linker γ-Carbon (O-CH3)
Shift: ~58-59 ppm

Environment: Terminal Methoxy

Ether Bond

Click to download full resolution via product page

Figure 1: 13C NMR signal assignment logic based on structural connectivity and inductive

effects.
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To ensure high fidelity in drug discovery applications, the reagent should be synthesized fresh

or validated for purity before use, as sulfamoyl chlorides are moisture-sensitive.

Methodology: Dehydrohalogenation of Amine Precursor
Reaction: Bis(2-methoxyethyl)amine + Sulfuryl Chloride (

)

Product

Preparation: Charge a flame-dried round-bottom flask with Sulfuryl Chloride (1.0 equiv) and

anhydrous DCM (0.2 M). Cool to 0°C under Nitrogen.

Addition: Dropwise add a solution of Bis(2-methoxyethyl)amine (1.0 equiv) and Triethylamine

(1.1 equiv) in DCM. Maintain internal temperature

.

Note: Exothermic reaction. Control rate to prevent decomposition.

Processing: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

Workup: Wash with cold 1M HCl (removes unreacted amine), then Brine. Dry over

.

Validation (Self-Check):

1H NMR: Look for the disappearance of the N-H broad singlet.

13C NMR: Confirm the presence of the ~49 ppm signal and absence of impurity peaks.

Synthesis Workflow Diagram
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Reagents:
Bis(2-methoxyethyl)amine

+ SO2Cl2

Step 1: Addition at 0°C
(DCM Solvent, Et3N Base)

Step 2: Stir 2h at RT
Formation of Sulfamoyl Chloride

Checkpoint: 1H NMR
(Loss of N-H signal)

Incomplete

Final Product:
Bis(2-methoxyethyl)sulfamoyl chloride

Pass

Click to download full resolution via product page

Figure 2: Step-by-step synthesis and validation workflow for the target reagent.

Comparative Utility in Drug Discovery
Why choose Bis(2-methoxyethyl)sulfamoyl chloride over standard alkyl alternatives?
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Feature
Bis(2-methoxyethyl)-

Variant
Dimethyl- / Diethyl-

Variant
Impact on Drug

Design

Solubility High (Amphiphilic) Low (Lipophilic)

The methoxyethyl

chains act as "mini-

PEGs," significantly

lowering LogP and

improving aqueous

solubility of the final

drug candidate.

H-Bonding
Acceptor (Ether

Oxygens)
None

The ether oxygens

can engage in

additional H-bond

interactions with

solvent or protein

targets.

Metabolic Stability Moderate to High Low (N-Dealkylation)

Methoxyethyl groups

are generally more

robust against

oxidative N-

dealkylation compared

to simple N-ethyl

groups.

Application Note: This reagent is particularly valuable in PROTAC linker design and fragment-

based drug discovery where maintaining a low lipophilicity profile (LogD) is crucial for oral

bioavailability.

References
Title: Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl
fluoride compounds using hydrogen fluoride.

Precursor Characterization (Bis(2-methoxyethyl)amine)

Title: Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383.
Source: PubChem.
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URL:[Link]

Relevance: Provides the baseline 13C NMR data (58.8, 71.2, 49.0 ppm)

Analogue Data (N,N-Diethylsulfamoyl chloride)

Title: The Development of Sulfamates as Latent Directed Metal
Source: Library and Archives Canada (Thesis).

URL:[Link]

Relevance: Provides experimental 13C NMR shifts for the diethyl analogue (42.3, 13.4
ppm) to establish the inductive effect baseline.

To cite this document: BenchChem. [Technical Comparison Guide: Bis(2-
methoxyethyl)sulfamoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2426869#13c-nmr-chemical-shifts-of-bis-2-
methoxyethyl-sulfamoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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